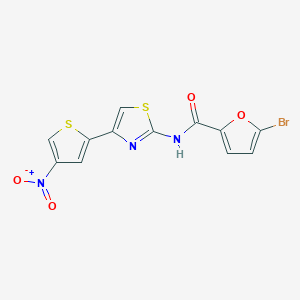

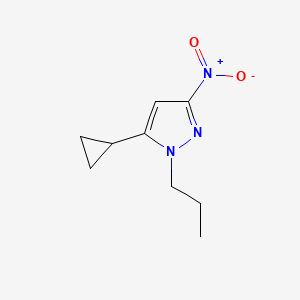

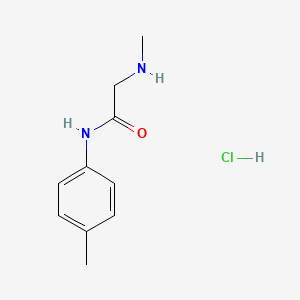

5-bromo-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)furan-2-carboxamide

Overview

Description

The compound “5-bromo-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)furan-2-carboxamide” is a type of 2,4-disubstituted thiazole . Thiazoles are important heterocyclic compounds exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Synthesis Analysis

The synthesis of similar compounds has been described in various studies . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Thiazoles have diverse biological activities and have been used in the design of various bioactive molecules . The thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been described in various studies . For example, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “5-bromo-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)furan-2-carboxamide”:

Antimicrobial Activity

5-bromo-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)furan-2-carboxamide: has shown significant potential as an antimicrobial agent. The thiazole and nitrothiophene moieties in its structure contribute to its ability to inhibit the growth of various bacterial and fungal strains. This makes it a promising candidate for developing new antibiotics to combat resistant microbial infections .

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against certain cancer cell lines. The presence of the thiazole ring is crucial for its interaction with cellular targets involved in cancer cell proliferation. This property is being explored for the development of novel anticancer therapies .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. The thiazole and furan rings in its structure are known to modulate inflammatory pathways, making it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Antioxidant Activity

5-bromo-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)furan-2-carboxamide: has demonstrated antioxidant properties, which are essential for protecting cells from oxidative stress. This activity is beneficial in preventing cellular damage and is being investigated for applications in neurodegenerative diseases and aging .

Antiviral Applications

The compound’s structure allows it to interfere with viral replication processes. Studies have shown its effectiveness against certain viruses, making it a potential antiviral agent. This application is particularly relevant in the context of emerging viral infections .

Neuroprotective Effects

Due to its antioxidant and anti-inflammatory properties, this compound is being researched for its neuroprotective effects. It has the potential to protect neurons from damage caused by oxidative stress and inflammation, which is crucial in conditions like Alzheimer’s and Parkinson’s diseases .

Agricultural Applications

In agriculture, 5-bromo-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)furan-2-carboxamide is being explored as a pesticide due to its antimicrobial and antifungal properties. It can help protect crops from various pathogens, thereby improving yield and reducing the reliance on traditional chemical pesticides .

Photodynamic Therapy

The compound’s unique structure makes it suitable for use in photodynamic therapy (PDT), a treatment that uses light-activated compounds to kill cancer cells. Its ability to generate reactive oxygen species upon light activation is being studied for targeted cancer treatments .

These applications highlight the versatility and potential of 5-bromo-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)furan-2-carboxamide in various fields of scientific research.

Thiazoles: having diverse biological activities Synthesis and Biological Evaluation of Thiazole Derivatives

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole derivatives are known to impact a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a variety of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Action Environment

The physico-chemical properties of thiazole derivatives, such as their solubility in different solvents, could potentially be influenced by environmental conditions .

Future Directions

The future directions for research on “5-bromo-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)furan-2-carboxamide” and similar compounds could include further exploration of their antimicrobial and anticancer activities . Molecular docking studies could be carried out to study the binding mode of active compounds with receptor . Furthermore, modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities could be explored .

properties

IUPAC Name |

5-bromo-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6BrN3O4S2/c13-10-2-1-8(20-10)11(17)15-12-14-7(5-22-12)9-3-6(4-21-9)16(18)19/h1-5H,(H,14,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVTTWGUJYCCPEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)Br)C(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6BrN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)furan-2-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,2-difluoroethyl)-N-[4-methoxy-3-(methoxymethyl)benzyl]-1H-pyrazol-4-amine](/img/structure/B3216663.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B3216700.png)

![1-[(1,3-benzodioxol-5-yloxy)methyl]-4-nitro-1H-pyrazole](/img/structure/B3216720.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B3216727.png)

![2,5-dimethyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]furan-3-carboxamide](/img/structure/B3216739.png)

![2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}ethanol](/img/structure/B3216747.png)